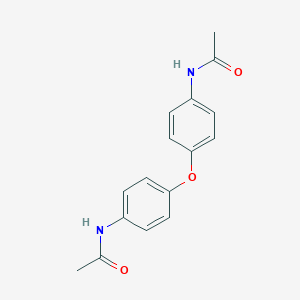

![molecular formula C₁₅H₂₀O₄ B041558 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid CAS No. 92135-04-1](/img/structure/B41558.png)

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

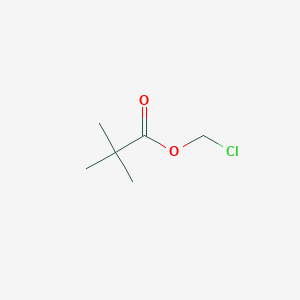

“2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid” is a chemical compound with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol. It has been isolated from Bacillus pumilus and tested against Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi .

Synthesis Analysis

The compound was isolated from Bacillus pumilus, a type of bacteria . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid” is characterized by a benzoic acid group attached to a 5-methylhexyl group via an oxygen atom. The exact structure details are not available in the current resources.Chemical Reactions Analysis

The compound has been tested for its bioefficacy against certain mosquito species. It caused a high percent mortality rate in a dose-dependent manner . The exact chemical reactions involved are not detailed in the available resources.Applications De Recherche Scientifique

Vector Control in Public Health

This compound has been evaluated for its effectiveness as a larvicide against mosquito species such as Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi . These mosquitoes are vectors for diseases like dengue, malaria, and Zika, posing significant public health concerns. The compound showed a high mortality rate in larvae, indicating its potential as an eco-friendly alternative to synthetic insecticides.

Antioxidant Properties

Studies have shown that “2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid” can increase the levels of antioxidant enzymes like superoxide dismutase and catalase after treatment . This suggests its potential application in developing antioxidant therapies or supplements.

Biotoxicity Assessment

The compound’s biotoxicity has been assessed, revealing that it causes DNA damage in insects, as confirmed by comet assay . This property could be harnessed for developing bio-insecticides that target pest insects at the genetic level.

Agricultural Applications

In agriculture, the compound’s larvicidal properties could be used to protect crops from pests without harming beneficial species like Gambusia affinis, which is not affected by the compound . This specificity is crucial for maintaining ecological balance.

Industrial Insecticide Development

The compound’s effectiveness and species-specific action make it a candidate for developing new insecticidal agents. Its eco-compatibility is a critical factor for industries looking to produce environmentally friendly pesticides .

Biotechnology Research

The compound’s ability to induce oxidative stress responses in organisms could be valuable in biotechnological research, particularly in studies related to stress physiology and the development of stress-resistant transgenic plants or organisms .

Environmental Safety

The compound’s biodegradability and low toxicity to non-target species make it an environmentally safe option for pest control, aligning with the increasing demand for sustainable environmental practices .

Mécanisme D'action

Target of Action

The primary targets of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid are mosquitoes, specifically Aedes aegypti , Culex quinquefasciatus , and Anopheles stephensi . These species are vectors for many diseases of public health concern .

Mode of Action

The compound interacts with its targets by causing a high percent mortality rate in a dose-dependent manner . It significantly increases the level of superoxide dismutase , catalase , α, β esterase and Glutathione-S-transferase after 24 hours of the treatment period .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and detoxification. The increase in superoxide dismutase and catalase levels suggests an enhanced response to oxidative stress, while the increase in α, β esterase and Glutathione-S-transferase levels indicates an increased detoxification process .

Pharmacokinetics

The compound’s effectiveness in causing mortality in mosquitoes suggests that it is readily bioavailable and can reach its target effectively .

Result of Action

The compound causes DNA damage in all tested insects, as confirmed by the comet assay . Histopathological examinations of treated larvae showed shrunken body posture, damaged epithelial cells, and microvillus as compared to control organisms .

Action Environment

This suggests that the compound’s action, efficacy, and stability may be influenced by the specific biological and environmental factors associated with its target species .

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-methylhexoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEXECONEPQHOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913546 |

Source

|

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylhexoxycarbonyl)benzoic acid | |

CAS RN |

92135-04-1, 97906-34-8 |

Source

|

| Record name | Mono-5-methylhexylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)

![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)